

# FPI-1602 data analysis and interpretation challenges

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Compound of Interest		
Compound Name:	FPI-1602	
Cat. No.:	B12414772	Get Quote

## **FPI-2265 Technical Support Center**

Disclaimer: The following information is based on publicly available data for FPI-2265, a targeted alpha therapy investigational drug. The initial request for "FPI-1602" did not yield a specific therapeutic agent; it is presumed the user was referring to FPI-2265. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should not be considered a substitute for professional medical advice or official clinical trial protocols.

## Frequently Asked Questions (FAQs)

Q1: What is FPI-2265 and what is its mechanism of action?

FPI-2265 is an investigational targeted alpha therapy being developed for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][2] It is a radioconjugate that consists of a Prostate-Specific Membrane Antigen (PSMA)-targeting small molecule linked to the alpha-emitting radionuclide Actinium-225 (225Ac).[1][3][4]

The mechanism of action involves the PSMA-targeting component of FPI-2265 binding to PSMA, a protein highly expressed on the surface of most prostate cancer cells.[3][5] This targeted delivery allows the potent alpha particles emitted by <sup>225</sup>Ac to induce double-strand DNA breaks in the cancer cells, leading to cell death with minimal damage to surrounding healthy tissue due to the short range of alpha radiation.[3]

### Troubleshooting & Optimization





Q2: What are the primary endpoints being evaluated in the clinical trials for FPI-2265?

The primary endpoints for the clinical trials of FPI-2265, such as the TATCIST and AlphaBreak trials, typically include the frequency, duration, and severity of treatment-emergent adverse events, and the proportion of participants with a prostate-specific antigen (PSA) decline of at least 50% (PSA50).[4][6]

Q3: What are some of the common challenges in interpreting PSA response data in patients treated with radioligand therapies like FPI-2265?

Interpreting PSA response can be complex. Key challenges include:

- PSA Flare Phenomenon: An initial increase in PSA levels can sometimes be observed before
  a decline, which may not necessarily indicate treatment failure.[7][8]
- Discordance with Imaging: PSA levels may not always correlate perfectly with findings on imaging scans like PET/CT.[8] Clinical decisions should not be based on PSA changes alone.
- Variable Response Timing: The time to a PSA response can vary among patients. A
  conclusion about the response is often made after a few cycles of therapy.[7]

Q4: How is treatment response assessed beyond PSA levels for FPI-2265?

Response assessment for radioligand therapies like FPI-2265 is multi-faceted and includes:

- PSMA PET/CT Imaging: Serial imaging is used to assess changes in tumor size and PSMA expression.[9][10]
- RECIST Criteria: Response Evaluation Criteria in Solid Tumors (RECIST) are used to evaluate changes in tumor size based on CT scans.[11]
- Prostate Cancer Working Group 3 (PCWG3) Criteria: These guidelines are used to assess disease progression in bone.[11]
- Clinical Assessment: Patient-reported outcomes, such as pain levels and quality of life, are also important indicators of treatment benefit.[8]



## **Troubleshooting Guides**

**Guide 1: Unexpected Biodistribution on PSMA PET/CT** 

**Imaging** 

Issue	Potential Cause(s)	Troubleshooting/Interpretatio
High uptake in non-target organs (e.g., salivary glands, kidneys)	This is an expected physiological uptake as these organs also express PSMA.[7]	Differentiate physiological uptake from metastatic disease based on location and pattern.  No specific troubleshooting is needed for expected uptake.
Low or no tumor uptake in a patient with known prostate cancer	The patient's tumor may not express PSMA (PSMA-negative).	Confirm PSMA expression through biopsy or review of initial diagnostic PSMA PET scan. FPI-2265 is not suitable for PSMA-negative patients. [10]
Heterogeneous tumor uptake	This reflects the biological variability within and between tumors. Some cancer cells may have lower PSMA expression.	This is a known challenge. The presence of PSMA-negative clones can be a mechanism of resistance.[12] Consider this heterogeneity when evaluating overall treatment response.

## **Guide 2: Managing and Interpreting Adverse Events**



Adverse Event	Common Grade	Management/Interpretation
Xerostomia (Dry Mouth)	Grade 1-2	This is a common treatment-related adverse event due to PSMA expression in salivary glands.[11] Management includes symptomatic relief (e.g., hydration, saliva substitutes). Discontinuation is rare for this side effect.[11]
Hematologic Toxicity (e.g., Thrombocytopenia, Anemia)	Variable	Can be related to bone marrow suppression, especially in patients with extensive bone metastases.[7][11] Regular blood count monitoring is crucial. Dose adjustments or treatment delays may be necessary based on severity.
Fatigue	Grade 1-2	A common, non-specific side effect of many cancer therapies.

## **Quantitative Data Summary**

Table 1: Efficacy of FPI-2265 in the Phase 2 TATCIST

**Trial (Interim Data)** 

Endpoint	Overall Population (n=20)	Lutetium-naïve (n=13)	Lutetium-treated (n=7)
PSA50 Response	50%	61%	42%
Data from an efficacy analysis of the TATCIST trial as of March 1, 2024.[4]			



Table 2: Safety Profile of FPI-2265 in the Phase 2 TATCIST Trial (Safety Analysis Population n=25)

Treatment-Related Adverse Event (TRAE)	Incidence
Predominantly Grade 1 or 2 TRAEs	Majority of events
Discontinuation due to TRAEs	3 out of 25 patients
Data as of March 1, 2024.[4]	

# Experimental Protocols Protocol 1: Patient Selection for FPI-2265 Therapy

- Diagnosis: Patients must have a confirmed diagnosis of metastatic castration-resistant prostate cancer (mCRPC).
- Prior Therapies: Patients should have progressed on prior lines of therapy, which may
  include androgen receptor pathway inhibitors and taxane-based chemotherapy.[5] Some
  trials may enroll patients who have also been treated with <sup>177</sup>Lu-based PSMA radioligand
  therapy.[1][4]
- PSMA Positivity: All patients must demonstrate PSMA-positive disease on a screening PSMA PET/CT scan.[6] This is a critical inclusion criterion to ensure the target for the therapy is present.[10]
- Organ Function: Patients must have adequate organ function, as assessed by standard laboratory tests (e.g., blood counts, liver and kidney function tests).[6]

## Protocol 2: FPI-2265 Administration and Dosing Regimen

- Dosing: FPI-2265 is administered intravenously. The dose is calculated based on the patient's body weight (e.g., in kBq/kg).[4]
- Dosing Schedules: Various dosing schedules are being investigated in clinical trials. For example, the AlphaBreak trial is evaluating regimens such as 50 kBq/kg every 4 weeks, 75



kBq/kg every 6 weeks, and 100 kBq/kg every 8 weeks.[4]

• Treatment Cycles: Treatment is typically administered in multiple cycles, with response assessment performed at regular intervals.[13]

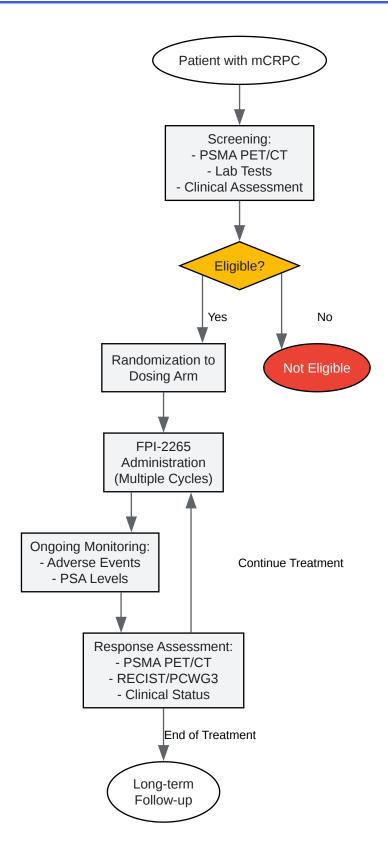
### **Visualizations**



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Caption: Mechanism of action of FPI-2265.

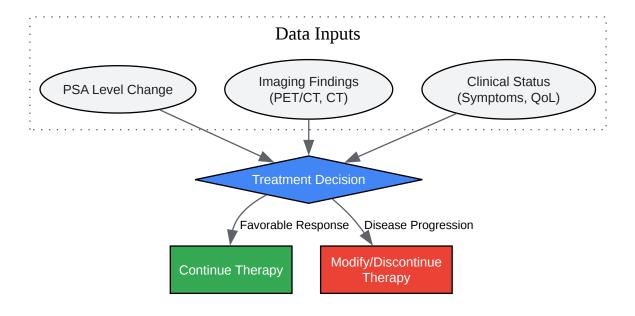




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Caption: Generalized clinical trial workflow for FPI-2265.





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Caption: Logical relationship for data interpretation in FPI-2265 trials.

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